molecular formula C18H21NO5 B2441952 2-methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 896850-53-6

2-methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2441952
CAS No.: 896850-53-6
M. Wt: 331.368
InChI Key: AEKHQGROCJONKV-UHFFFAOYSA-N
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Description

The compound “2-Methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethylindole-3-carboxylate” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The cyclopropanecarbonyloxy and methoxyethyl groups are likely to influence the compound’s reactivity and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a cyclopropane ring, and ester and ether functionalities. These structural features could be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring, the cyclopropane ring, and the ester and ether groups. The indole ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions . The cyclopropane ring is strained and can undergo ring-opening reactions. The ester and ether groups can participate in a variety of reactions, including hydrolysis and substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and ether groups could enhance its solubility in polar solvents .

Scientific Research Applications

Reductive Ring Opening Reactions

Research has shown that compounds similar to 2-Methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethylindole-3-carboxylate, such as dimethyl cyclopropane-1,1-dicarboxylate, undergo reductive ring-opening reactions. These reactions are promoted by samarium(II) iodide and can generate organosamarium intermediates, which can be trapped by ketones to afford various substituted products, highlighting a pathway for synthesizing complex molecules from simpler cyclopropane derivatives (Imamoto et al., 1994).

Stereoselective Synthesis

The stereoselective synthesis of trans-β-methoxycarbonyl-γ-aryl-γ-butyrolactones demonstrates another application of similar compounds. This synthesis involves reactions that yield compounds with specific stereochemistry, which is crucial for the biological activity of many pharmaceuticals. The methodology uses methoxycarbonylmethyl triphenyl arsonium bromide and dimethyl cyclopropane derivatives, indicating the versatility of cyclopropane-containing compounds in synthesizing stereochemically complex molecules (Chen et al., 2002).

Mass Spectrometric Studies

Mass spectrometry studies of cyclopropanes with electronegative substituents, including those similar to 2-Methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethylindole-3-carboxylate, reveal insights into their behavior under electron impact and chemical ionization. Such studies are critical for understanding the stability and reactivity of these compounds at the molecular level, which can inform their use in various chemical syntheses and analyses (Kolsaker et al., 1986).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Indole rings are present in many biologically active compounds and can interact with a variety of biological targets .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

2-methoxyethyl 5-(cyclopropanecarbonyloxy)-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-11-16(18(21)23-9-8-22-3)14-10-13(6-7-15(14)19(11)2)24-17(20)12-4-5-12/h6-7,10,12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHQGROCJONKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3CC3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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